14-Chlorodaunorubicin
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 14-Chlorodaunorubicin involves complex chemical reactions. For example, the synthesis of 14-amino derivatives of daunorubicin and carminomycin demonstrates the intricacy of creating such compounds. These derivatives are synthesized through the interaction of 14-bromine derivatives with secondary amines, showcasing the detailed chemical manipulation required to produce specific anthracycline antibiotics variants (Povarov & Isaeva, 1979).
Molecular Structure Analysis
Molecular structure analysis of 14-Chlorodaunorubicin and related compounds is conducted through various spectroscopic methods, such as IR, UV, and NMR spectroscopy. These techniques confirm the structure of synthesized compounds, including 14-amino derivatives, by identifying their molecular fingerprints (Povarov & Isaeva, 1979).
Chemical Reactions and Properties
Chemical reactions involving anthracycline derivatives, like 14-Chlorodaunorubicin, often include the formation of amino derivatives through the reaction of bromine or iodine derivatives with amines. These reactions, which are typically conducted in solvents like acetone or dioxane, result in the formation of products with potential antitumor activities, albeit with varying efficacy compared to the original antibiotics (Povarov & Isaeva, 1979).
Scientific Research Applications
Preparation of 14-thia Analogues of Adriamycin : 14-Chlorodaunorubicin is used for preparing 14-thia analogues of the antitumor antibiotic adriamycin, which show activity against murine L1210 leukemia in vivo (Seshadri, Israel, & Pegg, 1983).
Suicide Inactivation of Cytochrome P-450 : This compound is involved in studying the suicide inactivation of rat liver cytochrome P-450 by chloramphenicol (Halpert, 1981).
Drug Disposition and Metabolism : It is also used to study the disposition and metabolism of drugs in rats (Zini, Vicario, Lazzati, & Arcamone, 1986).
Applications in Alzheimer's Disease Treatment : There is potential for multifunctional applications in Alzheimer's disease treatment, where it acts as an antioxidant, neuroprotectant, and can cross the blood-brain barrier (Liao et al., 2015).
Study of Chloroquine Resistance in Malaria : It has been used to understand processes that concentrate chloroquine in malaria-infected cells, indicating that chloroquine resistance might be due to a decrease in chloroquine receptor sites on malaria parasites (Fitch, 1969).
Potential Treatment for Protozoan Infections : This compound could be targeted for treating human infections with protozoa (Lepesheva et al., 2009).
Antimalarial Properties : It is known to be a potent antimalarial that kills intraerythrocytic Plasmodium by interacting with the heme discarded by proteolysis of ingested hemoglobin (Jefford, 2001).
Antitumor and Cytotoxic Applications : 14-Chlorodaunorubicin analogues have potential in antitumor and cytotoxic applications, with DNA intercalation being required but not sufficient for their activity (Bodley et al., 1989).
properties
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-chloroacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClNO10/c1-10-22(31)13(29)6-17(38-10)39-15-8-27(36,16(30)9-28)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,31,33,35-36H,6-9,29H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCKPOWJKPVJRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CCl)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClNO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923740 | |
Record name | 3-(Chloroacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
14-Chlorodaunorubicin | |
CAS RN |
121250-06-4 | |
Record name | 14-Chlorodaunorubicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121250064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Chloroacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00923740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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